molecular formula C38H30O B3326785 Trityl ether CAS No. 28567-37-5

Trityl ether

Cat. No.: B3326785
CAS No.: 28567-37-5
M. Wt: 502.6 g/mol
InChI Key: XXFXTBNFFMQVKJ-UHFFFAOYSA-N
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Description

Trityl ether, also known as triphenylmethyl ether, is a widely recognized organic compound. It is primarily used as a protecting group for alcohols in organic synthesis. The trityl group, derived from triphenylmethane, is known for its stability and ease of removal under acidic conditions, making it an ideal choice for protecting primary alcohols selectively in the presence of secondary and tertiary alcohols .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trityl ether is typically synthesized by reacting triphenylmethyl chloride with an alcohol in the presence of a base such as pyridine. The reaction proceeds via the formation of a trityl cation, which then reacts with the alcohol to form the ether. The general reaction is as follows:

Ph3CCl+ROHPh3COR+HCl\text{Ph}_3\text{CCl} + \text{ROH} \rightarrow \text{Ph}_3\text{COR} + \text{HCl} Ph3​CCl+ROH→Ph3​COR+HCl

where Ph represents a phenyl group and R represents the alkyl group of the alcohol .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Trityl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which trityl ether exerts its effects involves the formation of a stable trityl cation. This cation can act as a Lewis acid, facilitating various chemical reactions. The trityl group stabilizes the intermediate species formed during these reactions, thereby enhancing the overall reaction efficiency .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high stability and selective protection of primary alcohols. Its ease of removal under mild acidic conditions makes it a preferred choice in many synthetic applications .

Properties

IUPAC Name

[diphenyl(trityloxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30O/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)39-38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFXTBNFFMQVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A process of producing compound 6 (methyl-2,3,4-trideoxy-6-O-trityl-4-methylcarboxymethyl-hex-2-enpyranoside) comprising reacting compound 1 (methyl-α-D-glucopyranoside) in the presence of Ph3CCl and 4-Me2Py and DMF to produce compound 2 (6-O-trityl-α-methylglucoside) and reacting compound 2 in the presence of n-Bu2SnO, CH3OH and BzCl, Et3N, THF to produce compound 3 (methyl-2-O-benzoyl-6-O-trityl-α-D-glucopyranoside) and reacting compound 3 in the presence of MsCl and Et3N, CH2Cl2 to produce compound 4 (methyl-2-O-benzoyl-3,4-di-O-methanesulfonyl-6-O-trityl-α-D-glucopyranoside) and reacting compound 4 in the presence of Zn-Cu, DMF and CH3ONa/CH3OH to produce compound 5 (methyl-3,4-dideoxy-6-O-trityl-hex-3-enpyranoside) and reacting compound 5 in the presence of CH3C(OCH3)3, C2H5CO2H while refluxing xylenes to produce the desired compound 6 (methyl-2,3,4-trideoxy-6-O-trityl-4-methylcarboxymethyl-hex-2-enpyranoside).
[Compound]
Name
compound 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
Type
reactant
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Name
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

First, to a flask charged with THI (21.20 mmol, 4.88 g) is added water (25 ml) and 1N aqueous HCl (21.2 ml, 21.2 mmol). After all solids dissolved, a solution of trityl hydroxylamine (25.44 mmol, 7.00 g) in dioxane (55 ml) was added and the reaction was maintained at 50° C. for 4 h. At completion, the reaction was cooled room temperature and the solution was adjusted to pH=7 by addition of 1N aqueous NaOH. The neutralized solution was then concentrated to a plastic mass, which was purified by flash chromatography on silica gel [10% MeOH/1% NH4OH (5% wt. solution in water) in DCM] to provide the trityl-ether as clear plastic. Treatment of the plastic mass with hexane and concentration provided a white foam, which could be dried under vacuum to a flakey solid (10.00 g, 97% yield).
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
21.2 mL
Type
reactant
Reaction Step One
Name
trityl hydroxylamine
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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